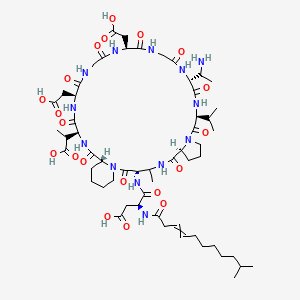

Aspartocin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Aspartocine D est un analogue mineur du complexe amphomycine, une famille d'antibiotiques lipopeptidiques produits par la bactérie Streptomyces canus. Il a été isolé et rapporté pour la première fois par des chercheurs de l'Institut de microbiologie du Fujian en Chine en 2014 . L'Aspartocine D est connue pour son activité contre les bactéries Gram-positives et on suppose qu'elle agit en inhibant la synthèse du peptidoglycane de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

L'Aspartocine D possède plusieurs applications en recherche scientifique, principalement en raison de ses propriétés antimicrobiennes. Elle est active contre les bactéries Gram-positives et on suppose qu'elle inhibe la synthèse du peptidoglycane de la paroi cellulaire bactérienne . Cela en fait un composé précieux pour l'étude de la synthèse de la paroi cellulaire bactérienne et le développement de nouveaux antibiotiques. De plus, la structure et les propriétés uniques de l'Aspartocine D en font un sujet d'intérêt dans les domaines de la chimie et de la biologie pour la compréhension des mécanismes des antibiotiques lipopeptidiques et de leurs applications thérapeutiques potentielles .

5. Mécanisme d'action

On suppose que l'Aspartocine D agit en inhibant la synthèse du peptidoglycane de la paroi cellulaire bactérienne . Cette inhibition perturbe l'intégrité de la paroi cellulaire bactérienne, ce qui conduit à la lyse et à la mort cellulaire. Les cibles moléculaires exactes et les voies impliquées dans ce mécanisme ne sont pas étudiées de manière approfondie, mais on pense qu'il interfère avec les enzymes responsables de la synthèse du peptidoglycane .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Aspartocine D est obtenue à partir de l'extraction du bouillon de fermentation de la souche FIM0916 de Streptomyces canus. Le processus d'extraction implique diverses techniques de chromatographie sur colonne . La structure de l'Aspartocine D a été élucidée à l'aide de méthodes spectroscopiques, principalement par une analyse approfondie par résonance magnétique nucléaire .

Méthodes de production industrielle : La production industrielle de l'Aspartocine D implique une fermentation à grande échelle de Streptomyces canus, suivie d'une extraction et d'une purification à l'aide de techniques chromatographiques avancées. Les conditions spécifiques de fermentation, telles que la température, le pH et la composition des nutriments, sont optimisées pour maximiser le rendement en Aspartocine D.

Analyse Des Réactions Chimiques

Types de réactions : L'Aspartocine D, comme d'autres lipopeptides, subit diverses réactions chimiques, notamment l'hydrolyse et la cyclisation. La sous-structure cyclique de l'Aspartocine D contient deux résidus de D-aminoacides, et la géométrie des liaisons peptidiques est entièrement trans, y compris les deux liaisons amide tertiaires .

Réactifs et conditions courants : La préparation et l'analyse de l'Aspartocine D impliquent des réactifs tels que des solvants (éthanol, méthanol, diméthylformamide et diméthylsulfoxyde) et des matériaux chromatographiques pour la séparation et la purification .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l'Aspartocine D comprennent ses analogues, tels que l'Aspartocine E, qui partagent un cœur de décapeptide cyclique similaire, mais diffèrent par leur partie latérale .

Mécanisme D'action

Aspartocin D is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The exact molecular targets and pathways involved in this mechanism are not extensively investigated, but it is believed to interfere with the enzymes responsible for peptidoglycan synthesis .

Comparaison Avec Des Composés Similaires

L'Aspartocine D fait partie du complexe amphomycine, qui comprend d'autres antibiotiques lipopeptidiques tels que l'Aspartocine A, l'Aspartocine B et l'Aspartocine C . Ces composés partagent un cœur de décapeptide cyclique similaire, mais diffèrent par leurs parties latérales. L'Aspartocine D est unique en raison de sa structure spécifique de la partie latérale, qui la distingue des autres analogues . D'autres composés similaires comprennent l'amphomycine et la daptomycine, qui appartiennent également à la classe des antibiotiques lipopeptidiques et présentent des propriétés antimicrobiennes similaires .

L'unicité de l'Aspartocine D réside dans sa structure spécifique de la partie latérale et son potentiel en tant que nouvel antibiotique actif contre les bactéries Gram-positives. Ses propriétés structurelles et fonctionnelles en font un composé précieux pour la recherche et le développement futurs dans le domaine des agents antimicrobiens.

Propriétés

Formule moléculaire |

C56H87N13O20 |

|---|---|

Poids moléculaire |

1262.4 |

Apparence |

Off white to fawn solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.